Summary of the Application: Black phosphorus (NBP) has been actively used for biomedical research and applications. It possesses unique properties such as an adjustable direct band gap, high near-infrared (NIR) photothermal conversion efficiency, large surface area for versatile surface chemistry functionalization and good biodegradability for in vivo delivery and therapy . Methods of Application: Functionalized NBP can be applied for biomedical applications. Untreated nbp is unstable and if it is applied biologically, it might trigger harmful nano-bio interactions and cause adverse effects on the biological system permanently . Results or Outcomes: The bioengineering applications of NBP include biosensing, photoimaging, photo-X therapy and drug delivery .
Summary of the Application: Black PN has been explored for gas sensing applications due to their tremendous surface-to-volume ratio, active edges with atomic thickness, and tunable electrical properties . Methods of Application: By choosing 2D materials with different band structures, charge polarity, carrier concentration, and work function, band alignment at the interface can be precisely engineered to achieve the selective gas sensing performance with low operating temperature . Results or Outcomes: The p-n heterojunction-based gas sensors hold several advantages since both the materials and the depletion layer formed at the junction can actively tune the sensing performance .
Summary of the Application: Black PN is a synthetic dye used in foods and cosmetics. It is also used as a modulator of adenosine A1/A3 receptors as potential therapeutic agents for conditions involving metabolic stress . Methods of Application: Black PN finds application in formulating toiletries and personal care products like shampoos, conditioners, bath soaps, hair gels, toothpastes, lotions, deodorants, liquid soaps, hand washes, hair oil, after-shave and skin creams . Results or Outcomes: Black PN is used as an additive in various products and has been found to be safe for use .
Summary of the Application: Black PN is used in the pharmaceutical industry as a colorant for various products . Methods of Application: It is added during the manufacturing process to give color to the pharmaceutical products . Results or Outcomes: The use of Black PN enhances the appearance of pharmaceutical products and helps in their identification .
Summary of the Application: Black phosphorus (BP) has been actively used for agricultural research and applications . It is used for anomaly segmentation in agriculture like weed, standing water, cloud shadow, etc . Methods of Application: BP nanosheets (BPNSs) are used in the root zone for its bioactivity in plants . Results or Outcomes: The use of BPNSs helps in the continuous monitoring and analyzing various physical aspects and phenomena in agriculture .
Summary of the Application: Black PN is used in the textile industry as a dye . It gives a blackish violet color to the textiles . Methods of Application: It is added during the manufacturing process to give color to the textiles . Results or Outcomes: The use of Black PN enhances the appearance of textiles and helps in their identification .
Black PN, also known as Brilliant Black PN or Food Black 1, is a synthetic azo dye primarily used as a food additive. Its chemical structure is identified as tetrasodium 4-acetamido-5-hydroxy-6-[7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo] naphthalene-1,7-disulfonate, with a molecular formula of and a molecular weight of 803.73 g/mol. This compound appears as a fine black powder or granules and is soluble in water, making it suitable for various applications in the food industry, particularly in products such as jellies, sauces, and beverages .
Research indicates that Black PN possesses biological activities beyond its use as a dye. It has been shown to modulate adenosine A1 and A3 receptors, which are involved in various physiological processes, including metabolic stress responses. Moreover, studies have utilized Black PN in micronucleus and comet assays to evaluate its genotoxic effects, highlighting its potential implications for human health and safety . The compound's interactions with biological systems warrant further investigation to fully understand its effects.
The synthesis of Black PN typically involves the diazotization of aromatic amines followed by coupling reactions with naphthalenesulfonic acids. The process may include the following steps:
These methods allow for the production of Black PN in significant quantities suitable for industrial applications .
Black PN is widely used across several industries:
Several compounds share structural characteristics with Black PN, primarily within the class of azo dyes. Here are some notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Brilliant Black BN | Tetrasodium salt similar to Black PN | Commonly used in food; has similar applications |
Naphthol Black | Azo dye derived from naphthol | Often used in textiles; different solubility profile |
Food Black 2 | Another synthetic azo dye | Used mainly in food products; different color index |
Allura Red AC | Azo dye used primarily in food | Known for bright red color; different applications |
Black PN is unique due to its specific receptor modulation properties and its application as a redox indicator in biological assays, distinguishing it from other azo dyes that may not exhibit such activities .
The regulation of synthetic food colorants like Black PN (Brilliant Black BN, E 151) varies significantly across global jurisdictions, reflecting divergent risk assessment philosophies and legislative priorities. In the European Union, Black PN falls under Regulation (EC) No 1333/2008 on food additives, which mandates pre-market authorization and continuous monitoring of exposure levels [3] [4]. By contrast, the United States Food and Drug Administration (FDA) classifies Black PN as a certified color additive under 21 CFR §74.250, requiring batch certification to ensure compliance with purity specifications [1] [6]. Asian regulatory frameworks, such as those administered by the Food Safety and Standards Authority of India (FSSAI) and the Japan Food Chemical Research Foundation, often harmonize with Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluations but maintain distinct national maximum permitted levels [4] [6].
A critical divergence lies in the treatment of exposure scenarios. The European Food Safety Authority employs probabilistic models incorporating food consumption data from 27 member states, while the FDA relies on deterministic approaches using conservative assumptions about intake [3] [6]. Japan’s Ministry of Health, Labour and Welfare has implemented a hybrid system combining analytical monitoring with industry self-reporting mechanisms.
Table 1: Comparative Regulatory Parameters for Black PN
Region | Regulatory Body | Key Regulatory Instrument | Exposure Assessment Model |
---|---|---|---|
European Union | European Food Safety Authority | Regulation (EC) 1333/2008 | Probabilistic, brand-loyalty adjusted [3] |
United States | Food and Drug Administration | 21 CFR §74.250 | Deterministic, MPL-based [1] |
India | Food Safety and Standards Authority | Food Safety and Standards Act 2006 | JECFA-aligned with local adaptations [4] |
The FDA’s regulatory approach to Black PN emphasizes batch certification and stability testing under 21 CFR §74.250. Unlike the EU’s population-level exposure models, FDA research focuses on technological need assessments, requiring manufacturers to demonstrate that coloration cannot be achieved through natural alternatives [1] [6]. Recent analytical advancements include the development of capillary electrophoresis methods with diode-array detection, achieving resolution of Black PN from structurally similar azo dyes in complex matrices [1].
Japan’s National Institute of Health Sciences has pioneered rapid screening methods for Black PN using surface-enhanced Raman spectroscopy, enabling field detection at concentrations as low as 0.05 ppm [4]. China’s National Center for Food Safety Risk Assessment employs quantum dot-based fluorescent sensors for simultaneous detection of multiple synthetic colorants, though validation data specific to Black PN remains limited [6].
The progressive shift from MPL-based to refined exposure assessment models has necessitated advancements in two key areas:
Black PN (Brilliant Black BN) serves as a critical subject in colorimetric research within food science applications. The compound exhibits distinctive spectrophotometric properties that make it valuable for analytical studies. Research has established that Black PN demonstrates maximum absorption wavelengths at 407 nanometers (secondary peak) and 570 nanometers (primary peak), providing reliable detection parameters for quantitative analysis [1] [2] [3]. These wavelength characteristics enable researchers to conduct precise spectrophotometric measurements across a detection range of 0.1 to 50 micromolar in various analytical applications [4] [5].
The colorimetric research parameters of Black PN have been extensively characterized through systematic studies examining its optical properties. The compound maintains stable colorimetric performance under controlled temperature conditions at room temperature, with consistent spectral characteristics that facilitate reproducible measurements [6] [7]. Research investigations have demonstrated that the linear response range varies depending on the specific analytical application, allowing researchers to optimize detection protocols for different experimental requirements [8] [4].
Solvent compatibility studies reveal that Black PN exhibits high water solubility while maintaining sparingly soluble characteristics in ethanol systems [1] [9]. This solubility profile influences extraction methodologies and sample preparation procedures in colorimetric research applications. The pH stability range of Black PN extends from acidic to neutral conditions (pH 4-7), providing researchers with defined parameters for experimental design and method validation [6] [9].
Comprehensive stability research has revealed that Black PN exhibits varying degrees of stability when incorporated into different food matrices. In acidic beverage systems, the compound demonstrates high stability levels due to effective pH buffering capacity that maintains the structural integrity of the dye molecule [10] [11]. This stability characteristic makes Black PN particularly suitable for soft drink formulation research and acidic food product development [12] [10].
Neutral food matrices provide optimal conditions for Black PN stability, with minimal degradation observed during standard storage and processing conditions [11] [13]. Research studies have documented that the compound maintains its colorimetric properties and chemical structure when incorporated into neutral pH food systems, enabling extended shelf-life studies and product development applications [10] [14].
Alkaline conditions present significant challenges for Black PN stability, with pronounced color fading occurring when the compound is exposed to high pH environments [6] [9]. This pH-dependent degradation pattern has important implications for food processing applications and product formulation strategies. Research investigations have identified that color fading in alkaline conditions results from structural modifications to the azo linkages within the Black PN molecule [1] [6].
Temperature-dependent stability studies have revealed variable responses during high-temperature processing conditions [11]. Thermal degradation patterns depend on processing time, temperature exposure, and the presence of other food components that may catalyze or inhibit degradation reactions [10]. These findings provide critical data for processing optimization studies and thermal stability assessments.
Black PN demonstrates complex interaction patterns with various food matrix components, influencing both its stability and functional properties. Protein interactions occur primarily through electrostatic binding mechanisms, where the negatively charged sulfonate groups of Black PN interact with positively charged amino acid residues in protein structures. These protein-dye interactions may increase retention of the colorant within the food matrix, affecting both color intensity and migration patterns during processing and storage.
Carbohydrate interactions involve hydrogen bonding mechanisms that generally produce minimal direct effects on Black PN stability. Research studies have demonstrated that starch-based food matrices can provide protective environments for the dye molecule, potentially enhancing stability under certain processing conditions. The interactions with complex carbohydrates may influence the bioavailability and release characteristics of Black PN during digestion [14].
Lipid interactions present unique research opportunities for understanding Black PN behavior in fat-containing food systems. Hydrophobic interactions between the aromatic regions of Black PN and lipid molecules can provide protective effects in some formulations [13]. Research investigations have focused on emulsion systems where lipid-dye interactions affect color distribution and stability.
Mineral components in food matrices can form complexation reactions with Black PN, potentially altering both the stability and bioavailability of the dye. Metal chelation studies have revealed that certain minerals may enhance or inhibit Black PN stability depending on the specific metal ion and concentration. These interactions have important implications for fortified food products and mineral supplement formulations.
Black PN has emerged as a compound of interest in antiviral research contexts, primarily through its established role in cellular assay systems rather than direct antiviral activity. The compound's primary application in antiviral research involves its use as a fluorescence quenching agent in calcium mobilization assays used to study viral-host cell interactions. This established laboratory application has led researchers to investigate potential indirect antiviral mechanisms through cellular pathway modulation.
Research investigations have explored membrane interaction mechanisms as potential pathways for antiviral effects. While Black PN does not demonstrate direct antiviral activity, its ability to interact with cellular membranes and modulate receptor systems may influence host cell responses to viral infection. These membrane-mediated effects represent an area of ongoing research interest, particularly in understanding how small molecule modulators can affect viral entry and replication processes.
The adenosine receptor modulation properties of Black PN have garnered attention in antiviral research contexts due to the known roles of adenosine signaling in immune responses and antiviral defense mechanisms. Metabolic pathway effects mediated through adenosine receptor systems may provide indirect support for antiviral responses, although this represents a novel therapeutic target requiring extensive validation.
High-throughput screening applications utilize Black PN as a supporting reagent in antiviral drug discovery programs. The compound's colorimetric properties and cellular compatibility make it valuable for assay development and screening protocol optimization. These applications contribute to the broader antiviral research enterprise while expanding understanding of Black PN's biological properties.
Extensive cellular interaction research has been conducted using Black PN across multiple cell line systems. Chinese Hamster Ovary (CHO) cells have served as the primary model system for adenosine receptor binding assays, with Black PN concentrations ranging from 5 to 500 micromolar producing measurable effects on receptor pharmacology. These studies have established fundamental parameters for cellular interaction research and provided the foundation for mechanistic investigations.
HEK293 cell systems have been utilized for calcium mobilization studies, where Black PN functions both as a fluorescence quencher and as an active modulator of cellular signaling pathways. Concentration ranges of 10 to 100 micromolar have proven effective for signal transduction studies while maintaining cellular viability. These applications have expanded understanding of Black PN's cellular interaction profile and its potential for modulating G-protein coupled receptor signaling.
Human cancer cell line research has employed Black PN in fluorescence-based assays and cellular imaging applications. The compound's ability to quench extracellular fluorescence makes it valuable for reducing background interference in cellular imaging protocols. Concentration ranges of 1 to 50 micromolar provide effective quenching while minimizing cellular toxicity concerns.
Primary cell culture studies have investigated Black PN's effects on metabolic assays and cellular viability. These investigations provide important data regarding the compound's biocompatibility and potential applications in primary cell research. Toxicology studies using primary cell systems have established safety parameters for research applications [11].
Molecular binding studies have revealed that Black PN functions as an allosteric modulator of adenosine A1 and A3 receptors, representing a significant finding in G-protein coupled receptor pharmacology. The compound binds to allosteric sites distinct from the orthosteric binding sites of endogenous ligands, enabling simultaneous occupancy and reciprocal modulation of binding properties. These allosteric interactions occur within the moderate affinity range (micromolar concentrations), providing measurable effects on receptor pharmacology.
The binding mechanism involves allosteric modulation that decreases the affinity of certain antagonist ligands at both A1 and A3 receptors. Research has demonstrated that Black PN significantly increases the dissociation rate of fluorescent ligand derivatives, indicating that the allosteric interaction affects the kinetics of ligand binding rather than simply competing for binding sites. This mechanism provides insights into the dynamic nature of allosteric modulation and its potential therapeutic applications.
Protein complex binding studies have revealed non-specific binding interactions between Black PN and various protein systems. These interactions generally exhibit low to moderate affinity and may contribute to protein stabilization effects observed in certain experimental conditions. The non-specific binding profile suggests that Black PN can interact with multiple protein targets, which may account for some of its diverse biological effects.
Membrane interaction studies have characterized Black PN's ability to interact with lipid bilayer systems through both electrostatic and hydrophobic mechanisms. These membrane interactions can produce variable effects on membrane properties and may contribute to the observed cellular effects of the compound [13]. Research into membrane perturbation effects has provided insights into how Black PN may influence cellular function through indirect membrane-mediated mechanisms.
High Performance Liquid Chromatography coupled with ultraviolet-visible detection (HPLC-UV/Vis) represents the most widely employed technique for Black PN detection and analysis [4]. This methodology provides detection limits ranging from 0.1 to 1 microgram per milliliter with high selectivity and good matrix compatibility [8] [5]. Analysis times typically range from 20 to 40 minutes, depending on the complexity of the sample matrix and the degree of chromatographic separation required [4].
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for Black PN analysis, achieving detection limits as low as 0.01 to 0.1 microgram per milliliter. This technique provides excellent matrix compatibility and very high selectivity, making it particularly valuable for complex sample analyses and trace-level determinations. Analysis times are typically shorter than traditional HPLC methods, ranging from 15 to 30 minutes [8].
Spectrophotometric methods provide rapid screening capabilities for Black PN detection, with analysis times of 5 to 10 minutes and detection limits in the 1 to 10 microgram per milliliter range [2] [8]. While these methods offer moderate selectivity and limited matrix compatibility, they provide valuable screening tools for routine quality control applications. The spectrophotometric approach is particularly useful for single-component analyses and preliminary screening applications [8].
Capillary Electrophoresis techniques have been developed for Black PN separation and detection, offering high selectivity and good matrix compatibility [4]. Detection limits range from 0.5 to 5 microgram per milliliter, with analysis times typically between 10 and 25 minutes [4]. This technique provides excellent separation efficiency for closely related compounds and offers advantages in terms of sample volume requirements and separation resolution.
Bridge Ion Separation Technology (BIST) represents a novel chromatographic approach specifically developed for analyzing highly charged compounds like Black PN [4]. This technique achieves detection limits of 0.1 to 2 microgram per milliliter with high selectivity and good matrix compatibility [4]. Analysis times range from 25 to 45 minutes, reflecting the comprehensive separation achieved through this specialized methodology [4].
External standard calibration methods provide the foundation for routine Black PN quantification, achieving precision levels of 2 to 5 percent relative standard deviation with accuracy ranging from 95 to 105 percent [8]. Linear calibration ranges typically extend from 0.1 to 100 microgram per milliliter, providing sufficient dynamic range for most analytical applications [4] [5]. This approach offers simplicity and reliability for routine analytical work [8].
Internal standard methodologies enhance quantification precision to 1 to 3 percent relative standard deviation while maintaining accuracy within 98 to 102 percent. The linear range is typically narrower (0.05 to 50 microgram per milliliter) but provides superior precision for trace-level analyses. This approach is particularly valuable for complex matrices where matrix effects may influence quantification accuracy [8].
Standard addition methods accommodate complex sample matrices by achieving precision levels of 3 to 7 percent relative standard deviation with accuracy ranging from 90 to 110 percent. The linear range extends from 0.5 to 200 microgram per milliliter, providing flexibility for samples with varying Black PN concentrations [8]. This approach is essential for samples where matrix-matched calibration standards are not available.
Matrix-matched calibration protocols provide optimized quantification for food samples, achieving precision of 2 to 4 percent relative standard deviation with accuracy from 95 to 105 percent [8]. Linear ranges typically span 0.1 to 75 microgram per milliliter, reflecting the concentration ranges commonly encountered in food applications [4] [5]. This approach accounts for matrix effects while maintaining analytical performance standards [8].
Spectrophotometric assay methods offer rapid screening capabilities with precision levels of 5 to 10 percent relative standard deviation and accuracy ranging from 90 to 110 percent. The linear range extends from 1 to 500 microgram per milliliter, providing broad coverage for screening applications [8]. These methods are particularly valuable for high-throughput screening and quality control applications.
Black PN has been identified as a negative allosteric modulator of adenosine A1 and A3 receptors, representing a significant discovery in G-protein coupled receptor pharmacology. The allosteric modulation occurs within a concentration range of 5 to 500 micromolar, producing measurable decreases in ligand affinity for specific receptor antagonists. This modulation represents a novel mechanism for influencing adenosine receptor pharmacology and opens new avenues for therapeutic intervention.
The mechanism of allosteric modulation involves binding to sites distinct from the orthosteric receptor binding sites, allowing Black PN to influence receptor conformation and ligand binding kinetics without directly competing with endogenous ligands. Research has demonstrated that the primary effect involves increased dissociation rates of bound antagonists, suggesting that Black PN destabilizes the receptor-ligand complex through conformational changes. This mechanism provides insights into the dynamic nature of allosteric interactions and their potential for therapeutic modulation.
Therapeutic potential for allosteric modulation extends to metabolic disorders where adenosine A1 receptor signaling plays crucial roles in glucose homeostasis and insulin sensitivity. The ability to modulate adenosine receptor signaling through allosteric mechanisms may provide therapeutic advantages over direct receptor activation or inhibition. Research investigations are exploring how allosteric modulation might be developed into therapeutic strategies for metabolic stress conditions.
The selectivity profile of Black PN allosteric modulation shows preferential effects on certain antagonist ligands while having minimal impact on agonist responses. This selective modulation pattern suggests that the allosteric effect is dependent on the specific conformation of the receptor-ligand complex. Understanding these selectivity patterns is crucial for developing therapeutic applications and predicting potential drug interactions.
Adenosine A1 receptor interaction studies have established that Black PN produces concentration-dependent decreases in antagonist binding affinity at 500 micromolar concentrations. The functional response to receptor agonists remains unchanged, indicating that the allosteric modulation specifically affects antagonist binding without influencing the receptor's ability to couple to intracellular signaling pathways. These findings suggest that Black PN may have utility in modulating specific aspects of adenosine receptor pharmacology.
Research investigations have demonstrated that Black PN increases the dissociation kinetics of bound antagonists at A1 receptors, providing mechanistic insights into the allosteric interaction. The rapid onset of this effect (within one minute of Black PN addition) suggests that the allosteric interaction occurs quickly and may involve conformational changes that destabilize the antagonist binding site. This kinetic profile has important implications for understanding allosteric modulation mechanisms.
Adenosine A3 receptor studies have revealed similar allosteric modulation patterns, with Black PN producing selective decreases in antagonist affinity while preserving agonist-mediated responses. The consistency of effects across both A1 and A3 receptors suggests that Black PN may interact with conserved structural features common to these receptor subtypes. This cross-reactivity pattern provides insights into the structural basis of allosteric modulation.
The therapeutic window for adenosine receptor modulation by Black PN operates within the micromolar concentration range, providing a reasonable margin between effective concentrations and potential toxicity concerns. Clinical relevance considerations include potential drug interactions where Black PN exposure might alter the pharmacokinetics or pharmacodynamics of adenosine receptor-targeted medications. Understanding these interaction profiles is essential for assessing the safety and therapeutic potential of Black PN-mediated receptor modulation.